1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine: is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. It is characterized by the presence of two elaidic acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphoethanolamine group at the sn-3 position. This compound is commonly used in the study of lipid membranes and their interactions with proteins and other molecules.
Mechanism of Action
Target of Action
DOPE primarily targets lipid nano-particles (LNPs), acting as a helper lipid . LNPs are vehicles for the delivery of nucleic acids and are used in modern gene therapies to treat a wide range of diseases . DOPE is used in combination with cationic phospholipids to increase efficiency during DNA transfection studies as a non-viral method of gene delivery .
Mode of Action
DOPE interacts with its targets through its lipid headgroups. These headgroups associate strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA, a promising ionizable lipid . This strong association results in the positioning of DLin-MC3-DMA at the surface of the membrane .
Biochemical Pathways
The interaction between DOPE and DLin-MC3-DMA affects the properties of the shell-membranes of LNPs . This interplay between the lipids slows down the lateral diffusion of all simulated bilayers, where a more dramatic decrease of the diffusion rate is observed in membranes with DOPE . This can explain the low water penetration of lipid bilayers with phosphatidylethanolamines .
Pharmacokinetics
It’s known that these properties are strongly influenced by physicochemical parameters
Result of Action
The molecular and cellular effects of DOPE’s action primarily involve changes in the properties of the shell-membranes of LNPs . The strong associations between DOPE and DLin-MC3-DMA result in the positioning of DLin-MC3-DMA at the surface of the membrane . This can lead to a decrease in the diffusion rate and low water penetration of lipid bilayers with phosphatidylethanolamines .
Action Environment
The action, efficacy, and stability of DOPE can be influenced by various environmental factors. It’s worth noting that the effect of doping elements on photocatalytic activity has been studied in other contexts , suggesting that environmental factors can indeed play a role in the action of doped compounds.
Biochemical Analysis
Biochemical Properties
1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been reported that DOPE lipid headgroups associate strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that DOPE lipid headgroups associated strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA, which can influence the properties of the shell-membranes of lipid nanoparticles .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with elaidic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step may require the use of reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the phosphoethanolamine group.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the elaidic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoethanolamine group under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid chains.
Substitution: Amino or thiol derivatives of the phosphoethanolamine group.
Scientific Research Applications
1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the study of lipid-lipid and lipid-protein interactions, as well as in the development of lipid-based drug delivery systems.
Biology: It serves as a model phospholipid in the study of cell membrane structure and function, and in the investigation of membrane-associated processes.
Medicine: It is used in the formulation of liposomes for drug delivery, and in the study of lipid metabolism and related diseases.
Industry: It is employed in the development of cosmetic and pharmaceutical products, as well as in the production of functional foods and nutraceuticals.
Comparison with Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Contains oleic acid chains instead of elaidic acid chains, resulting in a more fluid membrane.
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains myristic acid chains, leading to different membrane properties.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains palmitic acid chains, commonly used in the study of lipid bilayers.
Uniqueness: 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine is unique due to the presence of trans double bonds in the elaidic acid chains, which confer distinct structural and functional properties to the lipid bilayer. This makes it a valuable tool in the study of membrane dynamics and interactions.
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNPKJOOWZPW-GPADLTIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19805-18-6 | |
Record name | 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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